Cas no 39011-91-1 (Oxypaeoniflorin)

Oxypaeoniflorin structure
Nome del prodotto:Oxypaeoniflorin
Oxypaeoniflorin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxypaeoniflora
- Oxypaeoniflorin
- [(1aR,2S,3aR,5R,5aR,5bS)-1a-(beta-D-glucopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate
- [ "" ]
- [(1R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ox
- 3A7O4NBD5S
- X1196
- 011O911
- Q27256957
- beta-D-Glucopyranoside, tetrahydro-5-hydroxy-5b-(((4-hydroxybenzoyl)oxy)methyl)-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, (1aR-(1aalpha,2beta,3aalpha,5alpha,5a
- AKOS037514765
- 39011-91-1
- [(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate
- Paeonin C
- (+)-Paeonin C
- NSC258310
- DTXSID30959855
- [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate
- AKOS015896757
- [6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate
- NCGC00482893-01
- FT-0689397
- SCHEMBL21315810
- [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate
- MS-29219
- CHEBI:132789
- NSC-258310
- .BETA.-D-GLUCOPYRANOSIDE, TETRAHYDRO-5-HYDROXY-5B-(((4-HYDROXYBENZOYL)OXY)METHYL)-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL, (1AR-(1A.ALPHA.,2.BETA.,3A.ALPHA.,5.ALPHA.,5A.ALPHA.,5B.ALPHA.))-
- MFCD00869478
- (((1AR)-3A.BETA.,5,5A.BETA.,5B-TETRAHYDRO-5.BETA.-HYDROXY-5B.BETA.-(((4-HYDROXYBENZOYL)OXY)METHYL)-2-METHYL-2.ALPHA.,5-METHANO-3,4-DIOXA-1H-CYCLOBUTA(CD)PENTALEN)-1A.BETA.(2H)-YL).BETA.-D-GLUCOPYRANOSIDE
- SCHEMBL4087053
- [1aR-(1a?,2?,3a?,5?,5a?,5b?)]-Tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl-?-D-Glucopyranoside; 2,5-Methano-1H-3,4-dioxacyclobuta[cd]pentalene ?-D-Glucopyranoside deriv.; NSC 258310; Oxypaeoniflorin; Oxypeoniflorin
- J17.727J
- ((2S,3R,5R,6R,8S)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-6-HYDROXY-8-METHYL-9,10-DIOXATETRACYCLO(4.3.1.02,5.03,8)DEC-2-YL)METHYL 4-HYDROXYBENZOATE
- ((2S,3R,5R,6R,8S)-3-(beta-D-GLUCOPYRANOSYLOXY)-6-HYDROXY-8-METHYL-9,10-DIOXATETRACYCLO(4.3.1.02,5.03,8)DEC-2-YL)METHYL 4-HYDROXYBENZOATE
- beta-D-GLUCOPYRANOSIDE, (1AR,2S,3AR,5R,5AR,5BS)-TETRAHYDRO-5-HYDROXY-5B-(((4-HYDROXYBENZOYL)OXY)METHYL)-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL
- CS-3645
- NSC 258310
- beta-D-Glucopyranoside, tetrahydro-5-hydroxy-5b-(((4-hydroxybenzoyl)oxy)methyl)-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, (1aR-(1aalpha,2beta,3aalpha,5alpha,5aalpha,5balpha))-
- NS00093950
- AKOS040756009
- UNII-3A7O4NBD5S
- OXYPEONIFLORIN
- CHEMBL4871716
- (((1AR)-3Abeta,5,5Abeta,5B-TETRAHYDRO-5beta-HYDROXY-5Bbeta-(((4-HYDROXYBENZOYL)OXY)METHYL)-2-METHYL-2alpha,5-METHANO-3,4-DIOXA-1H-CYCLOBUTA(CD)PENTALEN)-1Abeta(2H)-YL)beta-D-GLUCOPYRANOSIDE
- .BETA.-D-GLUCOPYRANOSIDE, (1AR,2S,3AR,5R,5AR,5BS)-TETRAHYDRO-5-HYDROXY-5B-(((4-HYDROXYBENZOYL)OXY)METHYL)-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL
- HY-N0748
- AC-34571
- GLXC-14308
-
- Inchi: 1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
- Chiave InChI: FCHVXNVDFYXLIL-WRJNSLSBSA-N
- Sorrisi: O1[C@]2([H])[C@]3(COC(=O)C4=CC=C(O)C=C4)[C@@]4([C@]1(C[C@]([C@]3(C4)O[C@]1([C@H](O)[C@@H](O)[C@@H]([C@@H](CO)O1)O)[H])(C)O2)O)[H]
Proprietà calcolate
- Massa esatta: 496.158076g/mol
- Carica superficiale: 0
- XLogP3: -1.4
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta legami ruotabili: 7
- Massa monoisotopica: 496.158076g/mol
- Massa monoisotopica: 496.158076g/mol
- Superficie polare topologica: 185Ų
- Conta atomi pesanti: 35
- Complessità: 879
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 496.5
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: No data available
- Punto di ebollizione: 737.1±60.0 °C at 760 mmHg
- Punto di infiammabilità: 254.6±26.4 °C
- PSA: 184.60000
- LogP: -1.65190
Oxypaeoniflorin Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Oxypaeoniflorin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T3773-2 mg |
Oxypaeoniflorin |
39011-91-1 | 99.72% | 2mg |
¥ 777 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3773-1 mg |
Oxypaeoniflorin |
39011-91-1 | 98.33% | 1mg |
¥432.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3773-5 mg |
Oxypaeoniflorin |
39011-91-1 | 98.33% | 5mg |
¥1399.00 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80608-10MG |
Oxypaeoniflorin |
39011-91-1 | 10mg |
¥6947.41 | 2023-09-09 | ||
ChemFaces | CFN99589-20mg |
Oxypaeoniflorin |
39011-91-1 | >=98% | 20mg |
$268 | 2021-07-22 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0839-20mg |
Oxypaeoniflorin |
39011-91-1 | HPLC≥98% | 20mg |
¥1630元 | 2023-09-15 | |
S e l l e c k ZHONG GUO | S0942-1mg |
Oxypaeoniflorin |
39011-91-1 | 1mg |
¥1793.61 | 2022-04-26 | ||
DC Chemicals | DCQ-019-20 mg |
oxypaeoniflorin |
39011-91-1 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP1050-20mg |
Oxypaeoniflorin |
39011-91-1 | 98% | 20mg |
$160 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3773-2 mg |
Oxypaeoniflorin |
39011-91-1 | 98.33% | 2mg |
¥777.00 | 2022-02-28 |
Oxypaeoniflorin Letteratura correlata
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:39011-91-1)Oxypaeoniflorin

Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:39011-91-1)Oxypaeoniflorin

Purezza:99%/99%
Quantità:25mg/20mg
Prezzo ($):221.0/226.0